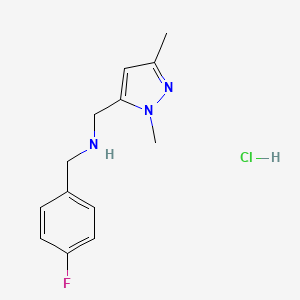

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine is a methanamine derivative featuring a 1,3-dimethylpyrazole core linked to a 4-fluorobenzyl group via a methylene bridge. Its structure combines a pyrazole ring (known for metabolic stability and hydrogen-bonding capacity) with a fluorinated benzyl group, which enhances lipophilicity and bioavailability .

Properties

Molecular Formula |

C13H17ClFN3 |

|---|---|

Molecular Weight |

269.74 g/mol |

IUPAC Name |

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C13H16FN3.ClH/c1-10-7-13(17(2)16-10)9-15-8-11-3-5-12(14)6-4-11;/h3-7,15H,8-9H2,1-2H3;1H |

InChI Key |

JTKNDCRFUJOBSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CNCC2=CC=C(C=C2)F)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This reaction yields 1,3-dimethyl-1H-pyrazole.

Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group at the 5-position of the pyrazole ring. This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium borohydride.

Attachment of the 4-Fluorobenzyl Group: The final step is the attachment of the 4-fluorobenzyl group to the methanamine moiety. This can be done by reacting the intermediate product with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

- Cell Line Inhibition : For instance, derivatives have demonstrated IC values in the micromolar range against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer therapeutics .

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | SF-268 | 12.50 |

| This compound | NCI-H460 | 42.30 |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory pathways .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry:

- Structure–Activity Relationship (SAR) : Studies focusing on SAR have revealed how modifications to the pyrazole ring can enhance biological activity and selectivity for specific targets .

- Target Identification : Ongoing research aims to identify specific molecular targets for these compounds, which may lead to the development of more effective drugs with fewer side effects .

Case Study 1: Antitumor Activity

In a study evaluating various pyrazole derivatives for their antitumor activities, this compound was found to significantly inhibit tumor growth in xenograft models. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Inflammatory Disease Models

Another study assessed the efficacy of this compound in models of rheumatoid arthritis. Results indicated that treatment with the compound reduced joint inflammation and damage by modulating cytokine levels and inhibiting COX activity .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Pharmacological and Functional Insights

- Kinase Inhibition : Compound 8c (indole-based analog) demonstrates superior PDK1 inhibition compared to the target compound, likely due to the indole’s planar aromaticity enhancing π-π stacking in kinase active sites .

- Metabolic Stability : The 1,3-dimethylpyrazole moiety in the target compound confers greater metabolic stability compared to triazole or unsubstituted pyrazole analogs (e.g., triazole-based GEN-1 precursor), as methyl groups reduce oxidative degradation .

- Fluorine Impact : The 4-fluorobenzyl group, common to all listed analogs, improves membrane permeability and binding affinity to hydrophobic pockets in target proteins .

Critical Analysis of Substituent Effects

- Pyrazole Substitution: Dimethyl groups (target compound): Improve steric shielding and metabolic stability but may reduce solubility.

- Benzyl Modifications: Fluorine (all analogs): Optimal balance between lipophilicity and polarity; non-fluorinated analogs (e.g., compound 8c’s benzyl group) show reduced bioavailability .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 223.26 g/mol. The compound consists of a pyrazole ring substituted with a fluorobenzyl group, which is hypothesized to enhance its biological activity.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activities. For instance, studies on related pyrazole compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : Pyrazole derivatives can modulate pathways involved in cell growth and survival. They have been shown to interfere with the mTORC1 signaling pathway, leading to increased autophagy and reduced tumor cell viability .

- Case Studies : In vitro studies have reported that certain pyrazole analogs exhibit submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), with EC50 values around 10 μM .

Inhibition of Kinase Activity

The pyrazole scaffold is known for its inhibitory effects on various kinases:

- MET Kinase Inhibition : Related compounds have shown nanomolar inhibition of MET kinase activity, which is crucial in cancer progression and metastasis . This suggests that the target compound may possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for anticancer activity; involved in binding to target proteins. |

| Fluorobenzyl Group | Enhances lipophilicity and cellular uptake; may contribute to selectivity for certain kinases. |

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : Preliminary studies suggest good absorption characteristics due to its moderate lipophilicity.

- Metabolism : The metabolism of pyrazole derivatives often involves hydroxylation and conjugation pathways, which can affect their bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.